molecular formula C11H17NO2 B13523951 [(3,4-Dimethoxyphenyl)methyl](ethyl)amine

[(3,4-Dimethoxyphenyl)methyl](ethyl)amine

Cat. No.: B13523951
M. Wt: 195.26 g/mol
InChI Key: PIRSOWTWSUIYFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine was performed by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:

A much shorter synthesis was later provided by Shulgin and Shulgin .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyphenethylamine is unique in its structure due to the presence of methoxy groups at the 3- and 4-positions, which differentiates it from dopamine and mescaline. This structural difference imparts distinct pharmacological properties, such as its activity as a monoamine oxidase inhibitor .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3

InChI Key

PIRSOWTWSUIYFA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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